molecular formula C13H17BrO2 B8167264 4-((3-Bromo-2-methylphenoxy)methyl)tetrahydro-2H-pyran

4-((3-Bromo-2-methylphenoxy)methyl)tetrahydro-2H-pyran

Cat. No.: B8167264
M. Wt: 285.18 g/mol
InChI Key: FRBMAVJVYNXMLR-UHFFFAOYSA-N
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Description

4-((3-Bromo-2-methylphenoxy)methyl)tetrahydro-2H-pyran is an organic compound characterized by a tetrahydropyran ring substituted with a 3-bromo-2-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Bromo-2-methylphenoxy)methyl)tetrahydro-2H-pyran typically involves the reaction of 3-bromo-2-methylphenol with tetrahydro-2H-pyran-4-methanol under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final compound .

Chemical Reactions Analysis

Types of Reactions

4-((3-Bromo-2-methylphenoxy)methyl)tetrahydro-2H-pyran can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can introduce or remove specific functional groups, respectively .

Scientific Research Applications

4-((3-Bromo-2-methylphenoxy)methyl)tetrahydro-2H-pyran has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-((3-Bromo-2-methylphenoxy)methyl)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((3-Bromo-2-methylphenoxy)methyl)tetrahydro-2H-pyran is unique due to the presence of both the tetrahydropyran ring and the 3-bromo-2-methylphenoxy group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-[(3-bromo-2-methylphenoxy)methyl]oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO2/c1-10-12(14)3-2-4-13(10)16-9-11-5-7-15-8-6-11/h2-4,11H,5-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBMAVJVYNXMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)OCC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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